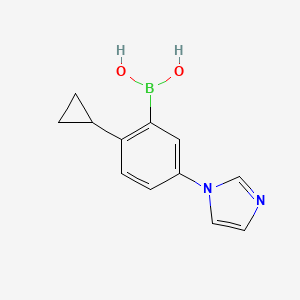
(2-Cyclopropyl-5-(1H-imidazol-1-yl)phenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Cyclopropyl-5-(1H-imidazol-1-yl)phenyl)boronic acid is a compound that features a boronic acid group attached to a phenyl ring, which is further substituted with a cyclopropyl group and an imidazole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyclopropyl-5-(1H-imidazol-1-yl)phenyl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between a boronic acid and an aryl halide. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and can lead to more efficient production processes.
化学反応の分析
Types of Reactions
(2-Cyclopropyl-5-(1H-imidazol-1-yl)phenyl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form a phenol derivative.
Reduction: The imidazole ring can be reduced under specific conditions to form a saturated imidazoline ring.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium periodate can be used for the oxidation of the boronic acid group.
Reduction: Catalytic hydrogenation using palladium on carbon can be employed for the reduction of the imidazole ring.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol are commonly used in substitution reactions.
Major Products Formed
Oxidation: Phenol derivatives.
Reduction: Saturated imidazoline derivatives.
Substitution: Various biaryl compounds formed through Suzuki-Miyaura coupling.
科学的研究の応用
(2-Cyclopropyl-5-(1H-imidazol-1-yl)phenyl)boronic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling.
Biology: The imidazole moiety is known for its biological activity, and derivatives of this compound may exhibit antimicrobial or antifungal properties.
Medicine: Boronic acids are known to inhibit proteasomes, and this compound could be explored for its potential as a proteasome inhibitor in cancer therapy.
Industry: It can be used in the development of new materials, such as polymers and catalysts, due to its unique structural features.
作用機序
The mechanism of action of (2-Cyclopropyl-5-(1H-imidazol-1-yl)phenyl)boronic acid largely depends on its application. In medicinal chemistry, for example, the boronic acid group can form reversible covalent bonds with serine residues in the active sites of proteasomes, leading to inhibition of proteasome activity. This can result in the accumulation of proteins within cells, ultimately inducing apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
Phenylboronic acid: Lacks the cyclopropyl and imidazole substituents.
(2-Phenyl-5-(1H-imidazol-1-yl)phenyl)boronic acid: Similar structure but without the cyclopropyl group.
(2-Cyclopropylphenyl)boronic acid: Lacks the imidazole moiety.
Uniqueness
(2-Cyclopropyl-5-(1H-imidazol-1-yl)phenyl)boronic acid is unique due to the presence of both the cyclopropyl group and the imidazole moiety, which can impart distinct chemical and biological properties
特性
分子式 |
C12H13BN2O2 |
|---|---|
分子量 |
228.06 g/mol |
IUPAC名 |
(2-cyclopropyl-5-imidazol-1-ylphenyl)boronic acid |
InChI |
InChI=1S/C12H13BN2O2/c16-13(17)12-7-10(15-6-5-14-8-15)3-4-11(12)9-1-2-9/h3-9,16-17H,1-2H2 |
InChIキー |
NNBHYYUYSWDENL-UHFFFAOYSA-N |
正規SMILES |
B(C1=C(C=CC(=C1)N2C=CN=C2)C3CC3)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


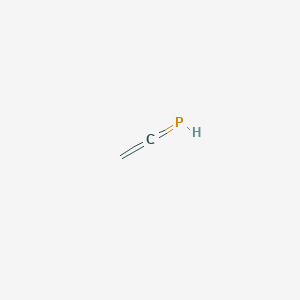
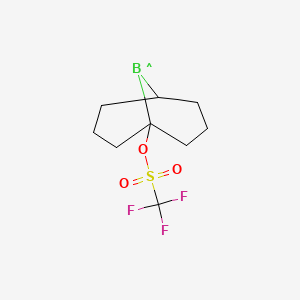
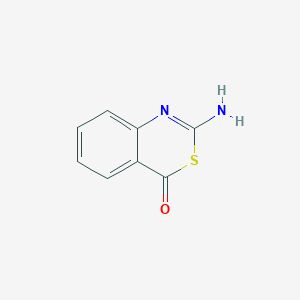
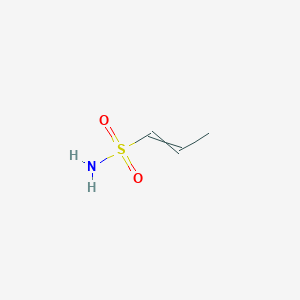
![2-bromo-N'-[(E)-(2,3-dimethoxyphenyl)methylidene]benzohydrazide](/img/structure/B14077139.png)
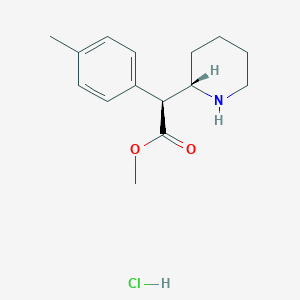


![1-{[3-(3-Bromopropoxy)phenyl]methyl}piperidine](/img/structure/B14077164.png)
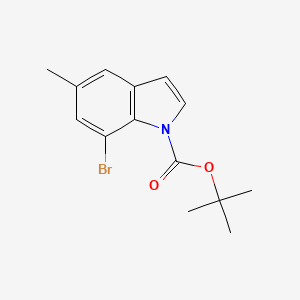
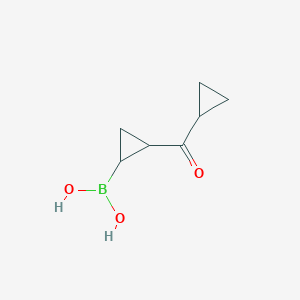


![4-[4,5-Dihydro-5-oxo-3-phenyl-4-(phenylmethylene)-1H-pyrazol-1-yl]benzoic acid](/img/structure/B14077214.png)
